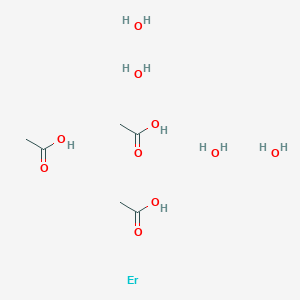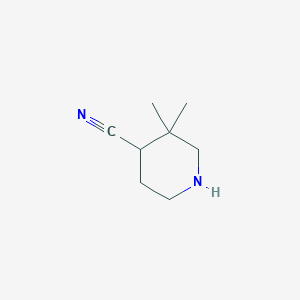
Acetic acid--erbium--water (3/1/4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erbium acetate tetrahydrate is a chemical compound with the formula Er(CH₃COO)₃·4H₂O. It is the acetate salt of erbium, a rare earth element. This compound appears as a light red solid and is soluble in water . Erbium acetate tetrahydrate is used in various scientific and industrial applications, particularly in the synthesis of optical materials .
Vorbereitungsmethoden
Erbium acetate tetrahydrate can be synthesized through the reaction of erbium oxide (Er₂O₃) with acetic acid (CH₃COOH). The reaction typically occurs under controlled conditions to ensure the formation of the tetrahydrate form. The general reaction is as follows:
[ \text{Er}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Er(CH}_3\text{COO)}_3 + 3 \text{H}_2\text{O} ]
The resulting erbium acetate is then crystallized from the solution to obtain the tetrahydrate form .
Analyse Chemischer Reaktionen
Erbium acetate tetrahydrate undergoes several types of chemical reactions, including thermal decomposition and hydrolysis. When heated, it decomposes to form various intermediate compounds before ultimately yielding erbium oxide (Er₂O₃). The decomposition process can be summarized as follows:
-
Thermal decomposition at 90°C: [ \text{Er(CH}_3\text{COO)}_3·4\text{H}_2\text{O} \rightarrow \text{Er(CH}_3\text{COO)}_3 + 4 \text{H}_2\text{O} ]
-
Further heating to 310°C: [ \text{Er(CH}_3\text{COO)}_3 \rightarrow \text{Er(OH)(CH}_3\text{COO)}_2 + \text{CH}_2=\text{C}=\text{O} ]
-
At 350°C: [ \text{Er(OH)(CH}_3\text{COO)}_2 \rightarrow \text{ErOCH}_3\text{COO} + \text{CH}_3\text{COOH} ]
-
Finally, at 590°C: [ 2 \text{ErOCH}_3\text{COO} \rightarrow \text{Er}_2\text{O}_3 + \text{CO}_2 ]
These reactions highlight the compound’s stability and its ability to form various intermediates before reaching the final product .
Wissenschaftliche Forschungsanwendungen
Erbium acetate tetrahydrate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of erbium acetate tetrahydrate primarily involves its ability to act as a source of erbium ions (Er³⁺). These ions interact with various molecular targets and pathways, depending on the application. For instance, in optical materials, erbium ions are responsible for the emission of light at specific wavelengths, making them valuable in telecommunications and laser technologies .
Vergleich Mit ähnlichen Verbindungen
Erbium acetate tetrahydrate can be compared with other similar compounds, such as holmium acetate and thulium acetate. These compounds share similar chemical properties due to their position in the lanthanide series. erbium acetate tetrahydrate is unique in its specific applications in optical materials and medical lasers .
Similar Compounds
- Holmium acetate
- Thulium acetate
- Erbium oxide
- Erbium chloride
- Erbium fluoride
Erbium acetate tetrahydrate stands out due to its specific luminescent properties and its role in advanced technological applications.
Eigenschaften
CAS-Nummer |
207234-04-6 |
|---|---|
Molekularformel |
C6H20ErO10 |
Molekulargewicht |
419.48 g/mol |
IUPAC-Name |
acetic acid;erbium;tetrahydrate |
InChI |
InChI=1S/3C2H4O2.Er.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2 |
InChI-Schlüssel |
SJIMNYNTHDVHGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.O.O.O.[Er] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B13902204.png)


![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13902214.png)


![(4aS,7aS)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13902243.png)

![2-(Piperidin-4-ylmethoxy)-1H-benzo[d]imidazole](/img/structure/B13902256.png)
![(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13902263.png)
![[2-(2-fluoroanilino)-1-methyl-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13902270.png)


![(1S)-1-methyl-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridin-4-one](/img/structure/B13902290.png)
